molecular formula C17H15N3O2 B6481212 N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide CAS No. 897616-99-8

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Cat. No. B6481212
CAS RN: 897616-99-8
M. Wt: 293.32 g/mol
InChI Key: RWCDXPOPDKFSMZ-UHFFFAOYSA-N
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Description

“N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It has been synthesized and evaluated for its in vitro anti-HIV-1 activity . The compound has shown moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif were synthesized . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Molecular Structure Analysis

The molecular structure of this compound involves a π-stacking interaction with the 4-oxo-4H-pyrido[1,2-a]pyrimidine ring . The displaced 3′ adenosine terminal base (A17) was involved in this interaction .


Chemical Reactions Analysis

The chemical reactions involving this compound are quite complex. A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C11H9N3O and a molecular weight of 199.21 . It has a melting point of 219-221 °C, a boiling point of 325.7±45.0 °C (Predicted), and a density of 1.24±0.1 g/cm3 (Predicted) .

Scientific Research Applications

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has been studied for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential as an antioxidant, and for its ability to modulate the immune system. In addition, this compound has been studied for its potential to inhibit the growth of bacteria and fungi, and for its potential to inhibit the growth of viruses. It has also been studied for its potential to inhibit the activity of enzymes, and for its potential to inhibit the activity of proteins.

Mechanism of Action

The precise mechanism of action of N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is not yet fully understood. However, it is believed that this compound is able to bind to various cellular proteins and enzymes, and to modulate their activity. It is also believed that this compound is able to interact with various other molecules, such as DNA and RNA, and to modulate their activity. In addition, this compound is believed to be able to interact with various other molecules, such as lipids and carbohydrates, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential as an antioxidant, and for its ability to modulate the immune system. In addition, this compound has been studied for its potential to inhibit the growth of bacteria and fungi, and for its potential to inhibit the activity of enzymes and proteins. Furthermore, this compound has been found to possess neuroprotective and neuroregenerative properties, and to possess anti-diabetic and anti-obesity effects.

Advantages and Limitations for Lab Experiments

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has several advantages for use in laboratory experiments, including its low cost, its stability, and its availability. It is also relatively easy to synthesize, and can be synthesized in a variety of ways. However, this compound also has some limitations. For example, it is not soluble in water, and so it must be dissolved in organic solvents before it can be used in laboratory experiments. In addition, this compound is not very stable, and so it must be stored in a cool, dry place in order to maintain its effectiveness.

Future Directions

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has potential for use in the treatment of a variety of diseases, including cancer, inflammation, and viral infections. In addition, it has potential for use as an antioxidant, for its ability to modulate the immune system, and for its potential to inhibit the growth of bacteria and fungi. Furthermore, this compound has potential for use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has potential for use in the treatment of diabetes and obesity. Finally, this compound has potential for use in the development of novel drugs and drug delivery systems.

Synthesis Methods

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide can be synthesized by a variety of methods. It can be synthesized from the reaction of benzamide with dimethylpyridinium dichloride in aqueous ethanol. It can also be synthesized from the reaction of benzamide with dimethylpyridinium trifluoroacetate in acetonitrile. Other methods of synthesis include the reaction of benzamide with dimethylpyridinium iodide in dichloromethane, and the reaction of benzamide with dimethylpyridinium bromide in methanol.

properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-8-9-20-14(10-11)18-12(2)15(17(20)22)19-16(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCDXPOPDKFSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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